molecular formula C8H8BrNO B6305352 5-Bromo-4-ethylpicolinaldehyde CAS No. 1289035-27-3

5-Bromo-4-ethylpicolinaldehyde

Cat. No. B6305352
CAS RN: 1289035-27-3
M. Wt: 214.06 g/mol
InChI Key: WVCOOUIQGYEDNU-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylpicolinaldehyde, also known as 5-BEP or 5-BEPA, is an aldehyde compound with a molecular formula of C7H7BrO. It is a versatile synthetic reagent used in a variety of applications, such as organic synthesis, drug development, and chemical biology. This compound has been widely studied due to its unique reactivity and its ability to form stable complexes with various metals.

Scientific Research Applications

Asymmetric Catalysis

5-Bromo-4-ethylpicolinaldehyde and its derivatives have been explored in the realm of asymmetric catalysis. For instance, enantiomerically pure substituted amino dioxanes, when condensed with bromoethyl benzaldehydes, produce chiral dihydroisoquinolinium salts. These salts act as effective asymmetric catalysts for the epoxidation of simple alkenes, achieving enantiomeric excesses (ees) of up to 71% (Page et al., 2006). This showcases the potential of such compounds in enhancing the selectivity and efficiency of chemical transformations, crucial for the pharmaceutical industry and materials science.

Building Blocks for Pharmaceuticals and Agrochemicals

The compound and its related structures serve as versatile building blocks for the synthesis of biologically active compounds and agrochemical products. For example, 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters have been developed as common building blocks, demonstrating their viability in cross-coupling reactions like Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions. This facilitates the synthesis of a wide range of biologically relevant targets, highlighting the compound's role in diversifying the toolkit available for drug and agrochemical development (Verdelet et al., 2011).

Antioxidant and Antimicrobial Activities

Bromophenols, including derivatives of this compound, have demonstrated significant antioxidant and antimicrobial activities. These properties are of particular interest for their potential applications in health, food preservation, and the development of new antimicrobial agents. For example, bromophenols isolated from red algae exhibited potent antioxidant activity, underscoring the biological relevance of brominated compounds in mitigating oxidative stress and related pathologies (Olsen et al., 2013).

Biochemical Analysis

Biochemical Properties

5-Bromo-4-ethylpicolinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce mutations in DNA, which can lead to changes in gene expression and cellular behavior . This compound’s impact on cellular metabolism and signaling pathways makes it a valuable tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with DNA, causing mutations and affecting gene expression

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that this compound can undergo electron-induced decomposition, which affects its stability and long-term effects on cellular function . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can lead to toxic or adverse effects, while lower doses may have therapeutic potential . These dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to undergo oxidative deamination and demethylation, leading to the formation of various metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how this compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

5-bromo-4-ethylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-6-3-7(5-11)10-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCOOUIQGYEDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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